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molecular formula C9H11NO2 B3073015 2-Methyl-3-(pyridin-2-yl)propanoic acid CAS No. 1017183-06-0

2-Methyl-3-(pyridin-2-yl)propanoic acid

Cat. No. B3073015
M. Wt: 165.19 g/mol
InChI Key: BIYFVBMEOCFXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255090B2

Procedure details

To a solution of (±)-2-methyl-3-pyridin-2-yl-propionic acid ethyl ester (250 mg, 1.29 mmol, 1.0 eq.) in dioxane (8 mL), lithium hydroxide monohydrate (67 mg, 1.55 mmol, 1.2 eq.) in water (5 mL) was added in portions keeping the temperature below 30° C. The resulting solution was stirred at r.t. for 18 hours. The mixture was concentrated in vacuo The residue was dissolved in water (3 mL), MeCN (1 mL) and formic acid (0.5 mL). The solution was directly purified by prep. HPLC (column: Atlantis, 30×75 mm, 10 um, UV/MS, acidic conditions, extremely polar method) and concentrated in vacuo to give the title compound as a white solid.
Name
(±)-2-methyl-3-pyridin-2-yl-propionic acid ethyl ester
Quantity
250 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH:5]([CH3:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)C.O.[OH-].[Li+]>O1CCOCC1.O>[CH3:13][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[C:4]([OH:14])=[O:3] |f:1.2.3|

Inputs

Step One
Name
(±)-2-methyl-3-pyridin-2-yl-propionic acid ethyl ester
Quantity
250 mg
Type
reactant
Smiles
C(C)OC(C(CC1=NC=CC=C1)C)=O
Name
lithium hydroxide monohydrate
Quantity
67 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at r.t. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo The residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (3 mL)
CUSTOM
Type
CUSTOM
Details
The solution was directly purified by prep
CONCENTRATION
Type
CONCENTRATION
Details
HPLC (column: Atlantis, 30×75 mm, 10 um, UV/MS, acidic conditions, extremely polar method) and concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)O)CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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